1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components, including a furan ring, a thiazepane ring, an imidazolidinone ring, and a phenyl ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepane is a seven-membered heterocyclic compound containing one sulfur and one nitrogen atom . Imidazolidinone is a type of heterocycle that is a part of many pharmaceuticals and other biologically active compounds . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, furan derivatives can be synthesized from a variety of precursors, including carbohydrates and 5-hydroxymethylfurfural . Thiazepane derivatives can be synthesized through cyclization reactions . Imidazolidinone rings can be formed through condensation reactions . The phenyl group could potentially be introduced through a Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is aromatic and planar, while the thiazepane ring is non-aromatic and may adopt a chair or boat conformation . The imidazolidinone ring is also planar and can participate in hydrogen bonding . The phenyl ring is aromatic and planar .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The furan ring is electron-rich and can undergo electrophilic aromatic substitution . The thiazepane ring can undergo reactions at the sulfur and nitrogen atoms . The imidazolidinone ring can participate in a variety of reactions, including condensation and addition reactions . The phenyl ring can undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .
Scientific Research Applications
Luminescent Materials
The compound exhibits intriguing photoluminescence properties. In the solid state, it emits light at a wavelength of 576 nm. This property makes it a potential candidate for applications in organic light-emitting devices (OLEDs), light-emitting electrochemical cells (LECs), and other optoelectronic devices .
Antibacterial Activity
While not directly related to luminescence, this compound has been investigated for its antibacterial properties. Although further research is needed, low doses of the compound have shown dose-dependent inhibition of monophenolase, which could be relevant in antimicrobial applications .
Biocatalysis
The compound can be efficiently bioreduced by Lactobacillus paracasei BD101, leading to the production of (S)-1-(furan-2-yl)propan-1-ol. This finding lays the groundwork for potential biocatalytic applications .
Heterocyclic Synthesis
The compound’s structure includes a furan ring directly linked to a 1,3,4-oxadiazole moiety. Such heterocyclic systems are of interest in drug discovery and medicinal chemistry. Further exploration of its derivatives may reveal additional applications .
Coordination Chemistry
The heteroleptic Cu(I) complex formed by this compound, [Cu(L)(PPh3)2][BF4], has been characterized. Its molecular structure was determined using X-ray crystallography. Understanding its coordination behavior contributes to the field of inorganic chemistry .
Mechanism of Action
Future Directions
The future directions for research on this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in fields such as medicine, materials science, or chemical synthesis could be explored .
properties
IUPAC Name |
1-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-19(21-9-8-18(27-14-12-21)17-7-4-13-26-17)15-22-10-11-23(20(22)25)16-5-2-1-3-6-16/h1-7,13,18H,8-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXAARCZHBXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.